Lasofoxifene

Descripción

Propiedades

IUPAC Name |

(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXESHMAMLJKROZ-IAPPQJPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171037 | |

| Record name | Lasofoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180916-16-9 | |

| Record name | Lasofoxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180916-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasofoxifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180916169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasofoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lasofoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASOFOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337G83N988 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Architectural Blueprint of a Third-Generation SERM: A Technical Guide to the Chemical Structure and Synthesis of Lasofoxifene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene, a third-generation nonsteroidal selective estrogen receptor modulator (SERM), has demonstrated significant clinical utility in the prevention and treatment of osteoporosis and vaginal atrophy. Its unique chemical architecture confers high-affinity binding to both estrogen receptor α (ERα) and ERβ, leading to a distinct profile of tissue-specific agonist and antagonist activities. This technical guide provides a comprehensive overview of the chemical structure of this compound and details established synthetic pathways, offering valuable insights for researchers and professionals engaged in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

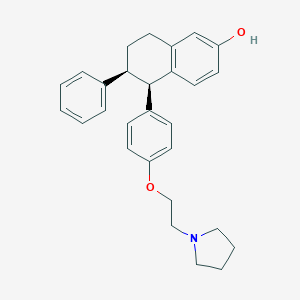

This compound is a naphthalene derivative characterized by a specific stereochemistry that is crucial for its biological activity.[1][2]

IUPAC Name: (5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol[1][3]

Chemical Formula: C₂₈H₃₁NO₂[4]

Molecular Weight: 413.55 g/mol

Stereochemistry: The molecule possesses two chiral centers at the C5 and C6 positions of the tetrahydronaphthalene ring, with the absolute configuration being (5R, 6S). This specific cis-configuration is essential for its potent and selective interaction with estrogen receptors.

| Property | Value | Reference |

| IUPAC Name | (5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Chemical Formula | C₂₈H₃₁NO₂ | |

| Molecular Weight | 413.55 g/mol | |

| Stereochemistry | (5R,6S) | |

| CAS Number | 180916-16-9 |

Synthesis of this compound

Several synthetic routes for this compound have been developed, often utilizing nafoxidine or its derivatives as precursors. Two prominent methods are detailed below: a convergent total synthesis and a novel three-component coupling reaction.

Total Synthesis from 3-Methoxy Benzaldehyde

A practical and straightforward total synthesis of this compound has been reported, commencing from readily available starting materials. The key steps involve the construction of the dihydronaphthalene core via an intramolecular reductive coupling.

Experimental Protocol:

-

Chalcone Formation: An aldol condensation between 3-methoxy benzaldehyde and acetophenone in the presence of potassium hydroxide in methanol yields the corresponding chalcone.

-

Reduction: Hydrogenation of the chalcone using palladium on carbon (Pd/C) as a catalyst affords 3-(3-methoxyphenyl)-1-phenylpropan-1-one.

-

Friedel-Crafts Acylation: The propanone derivative undergoes Friedel-Crafts acylation with 4-(2-chloroethoxy)benzoyl chloride in the presence of aluminum chloride to yield a diketone intermediate.

-

Intramolecular Reductive Coupling: The crucial dihydronaphthalene skeleton is formed via an intramolecular reductive coupling of the diketone using a low-valent titanium species, generated from TiCl₃ and a Cu-Zn couple.

-

Side Chain Installation: The resulting intermediate is reacted with pyrrolidine to introduce the characteristic side chain, yielding nafoxidine.

-

Hydrogenation and Demethylation: Catalytic hydrogenation of nafoxidine, followed by demethylation of the methoxy group using boron tribromide (BBr₃), furnishes this compound.

Synthesis Pathway of this compound from 3-Methoxy Benzaldehyde

Caption: Total synthesis of this compound starting from 3-methoxy benzaldehyde.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Aldol Condensation | KOH, MeOH, rt, 2 h | 88 |

| 2 | Hydrogenation | EtOH, 5% Pd/C, rt, 3 h | 95 |

| 3 | Friedel-Crafts Acylation | AlCl₃, DCM, 0-5 °C, 30 min | - |

| 4 | Intramolecular Reductive Coupling | Cu-Zn comp, TiCl₃, DME, 70-75 °C | 35 |

| 5 | Side Chain Installation | Pyrrolidine, EtOAc, HCl, 80-85 °C | 88 |

| 6 | Hydrogenation | EtOH+MeOH, Pd/C, 50 °C, 10 h | 85 |

| 7 | Demethylation | DCM, BBr₃, -50 °C, 4 h | 80 |

Yields are as reported in the cited literature.

Synthesis via Three-Component Coupling Reaction

A more convergent and efficient approach involves a Lewis acid-mediated three-component coupling reaction to construct the core structure of this compound.

Experimental Protocol:

-

Three-Component Coupling: A one-pot reaction between 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole is mediated by hafnium tetrachloride (HfCl₄) to afford a 3,4,4-triaryl-1-butene derivative in high yield.

-

Iodocarbocyclization: The butene derivative undergoes an iodocarbocyclization reaction.

-

Elimination and Isomerization: Subsequent elimination of hydrogen iodide and migration of the double bond, facilitated by a base such as DBU or potassium tert-butoxide, yields the common dihydronaphthalene intermediate for both this compound and nafoxidine.

-

Side Chain Installation and Final Steps: The pyrrolidinoethoxy side chain is introduced, followed by hydrogenation and deprotection steps similar to the previously described synthesis to yield this compound. A key demethylation step is achieved using boron tribromide.

Synthesis Pathway of this compound via Three-Component Coupling

Caption: Convergent synthesis of this compound using a three-component coupling reaction.

Conclusion

The distinct chemical structure of this compound, particularly its (5R,6S)-stereochemistry, is fundamental to its potent and selective modulation of estrogen receptors. The synthetic routes outlined in this guide, from a linear total synthesis to a more convergent three-component coupling approach, provide robust and adaptable methods for its preparation. A thorough understanding of these synthetic strategies is invaluable for the development of novel SERMs and for further exploration of the structure-activity relationships within this important class of therapeutic agents. The detailed experimental protocols and tabulated data serve as a practical resource for researchers aiming to synthesize this compound and its analogs for further investigation.

References

Lasofoxifene: A Third-Generation Selective Estrogen Receptor Modulator - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene is a third-generation, nonsteroidal selective estrogen receptor modulator (SERM) characterized by its high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2] Developed for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women, it has also demonstrated significant efficacy in reducing the risk of estrogen receptor-positive (ER+) breast cancer.[3][4] Its unique chemical structure confers a favorable pharmacokinetic profile, including improved oral bioavailability compared to earlier-generation SERMs.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound exerts its tissue-selective effects by differentially modulating the conformation of estrogen receptors upon binding. This leads to agonist or antagonist activity depending on the target tissue.

-

In Bone: this compound acts as an estrogen agonist. It binds to ERα in bone cells, mimicking the effects of estradiol. This interaction leads to the downregulation of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) and the upregulation of osteoprotegerin (OPG), a decoy receptor for RANKL. The net effect is a decrease in osteoclast differentiation and activity, thereby reducing bone resorption and increasing bone mineral density (BMD).

-

In the Vagina: this compound demonstrates estrogenic effects on vaginal tissue, leading to improvements in the maturation of the vaginal epithelium, a decrease in vaginal pH, and alleviation of symptoms associated with vaginal atrophy.

-

In the Breast: In breast tissue, this compound functions as an estrogen antagonist. By competitively binding to ERα, it blocks the proliferative signaling of endogenous estrogens, thereby inhibiting the growth of ER+ breast cancer cells.

-

In the Uterus: Preclinical studies have shown that this compound does not cause uterine hypertrophy, indicating an antagonistic or neutral effect on the endometrium.

Signaling Pathway

The primary signaling pathway for this compound involves its interaction with nuclear estrogen receptors. Upon entering a target cell, this compound binds to the ligand-binding domain (LBD) of ERα or ERβ. This binding induces a conformational change in the receptor. In tissues where it acts as an agonist (e.g., bone), the receptor adopts a conformation that facilitates the recruitment of coactivator proteins, leading to the transcription of estrogen-responsive genes. In tissues where it acts as an antagonist (e.g., breast), the conformational change induced by this compound binding promotes the recruitment of corepressor proteins, which in turn inhibit the transcription of target genes.

References

- 1. Oral this compound's effects on moderate to severe vaginal atrophy in postmenopausal women: two phase 3, randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mcf7.com [mcf7.com]

- 3. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 4. spandidos-publications.com [spandidos-publications.com]

Preclinical Pharmacology and Toxicology of Lasofoxifene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene is a third-generation, nonsteroidal selective estrogen receptor modulator (SERM) characterized by high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Developed for the prevention and treatment of postmenopausal osteoporosis and vaginal atrophy, its preclinical profile demonstrates a tissue-selective combination of estrogenic agonist and antagonist activities. In bone, this compound acts as an agonist, effectively preventing bone loss and preserving bone strength in rodent models of postmenopausal osteoporosis. Conversely, it exhibits antagonistic properties in breast tissue, inhibiting the proliferation of estrogen-sensitive breast cancer cells. This document provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Preclinical Pharmacology

Mechanism of Action

This compound exerts its effects by binding to intracellular estrogen receptors (ERs), which are ligand-activated transcription factors. The binding of this compound to ERα and ERβ induces a conformational change in the receptor. This altered receptor complex can then recruit a variety of co-regulatory proteins (co-activators or co-repressors) in a tissue-specific manner, leading to the differential regulation of estrogen-responsive genes.[1][2] This tissue selectivity is the hallmark of SERMs.

-

In Bone: this compound acts as an ER agonist.[2] It mimics the effects of estradiol by reducing the production and lifespan of osteoclasts, the cells responsible for bone resorption.[2] This is achieved in part by modulating the RANKL/RANK/osteoprotegerin signaling pathway, which is critical for osteoclastogenesis.[2] The agonistic activity in bone leads to the preservation of bone mineral density and strength.

-

In Breast Tissue: this compound functions as an ER antagonist. It competitively inhibits the binding of estradiol to ERs in breast cancer cells, thereby blocking estrogen-dependent gene transcription and cellular proliferation. This antagonistic effect has been demonstrated in preclinical models of estrogen receptor-positive (ER+) breast cancer.

-

In the Uterus: Preclinical studies in rats have shown that this compound has a largely neutral to weak estrogenic effect on the uterus. While a slight increase in uterine wet weight was observed in some studies, this was attributed to increased water content rather than uterine hypertrophy.

Binding Affinity

This compound demonstrates high binding affinity for both ERα and ERβ, with a half-inhibition concentration similar to that of estradiol and at least 10-fold higher than that of raloxifene and tamoxifen.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| This compound | ERα (Wild-Type) | 0.21 ± 0.06 | |

| ERα (Y537S Mutant) | 2.34 ± 0.60 | ||

| ERα (D538G Mutant) | 2.19 ± 0.24 | ||

| Estradiol (E2) | ERα (Wild-Type) | 0.22 ± 0.11 (Kd) | |

| 4-Hydroxytamoxifen (4-OHT) | ERα (Wild-Type) | 0.12 ± 0.003 | |

| ERα (Y537S Mutant) | 2.64 ± 0.40 | ||

| ERα (D538G Mutant) | 2.29 ± 0.80 | ||

| Fulvestrant | ERα (Wild-Type) | 0.13 ± 0.03 | |

| ERα (Y537S Mutant) | 3.68 ± 0.77 | ||

| ERα (D538G Mutant) | 5.06 ± 1.16 |

In Vitro Efficacy

In vitro studies have confirmed the antiproliferative effects of this compound in estrogen-sensitive human breast cancer cell lines, such as MCF-7.

In Vivo Efficacy

In ovariectomized (OVX) rat models, a well-established preclinical model for postmenopausal osteoporosis, this compound has been shown to effectively prevent bone loss, inhibit bone turnover, and preserve bone strength. Long-term treatment (52 weeks) in OVX rats with oral doses of 60, 150, or 300 µg/kg/day prevented the OVX-induced decrease in trabecular bone content and density.

This compound has demonstrated efficacy in inhibiting tumor growth in preclinical models of ER+ breast cancer. In xenograft models using MCF-7 cells, this compound inhibited breast tumor formation. More recent studies using a mammary intraductal (MIND) xenograft model with MCF-7 cells expressing wild-type or mutant ERα (Y537S and D538G) showed that this compound, at doses of 5 and 10 mg/kg, was more effective than fulvestrant at inhibiting primary tumor growth and metastasis.

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in several species. This compound exhibits improved oral bioavailability compared to other SERMs, which is attributed to its increased resistance to intestinal wall glucuronidation.

| Species | Dose | Cmax | Tmax | AUC | Oral Bioavailability (%) | Reference |

| Rat | Not Specified | Not Specified | Not Specified | Not Specified | 62 | |

| Monkey | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |

| Dog | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data not publicly available |

Metabolism studies in rats and monkeys indicate that this compound is extensively metabolized, with the major route of excretion being feces. Phase I oxidation is primarily mediated by CYP3A4/CYP3A5 and CYP2D6, followed by Phase II conjugation reactions (glucuronidation and sulfation).

Preclinical Toxicology

General Toxicology

Repeat-dose toxicology studies are a standard component of the preclinical safety evaluation of pharmaceuticals. While detailed proprietary toxicology reports are not publicly available, preclinical toxicology studies with this compound did not identify significant safety issues that would preclude its intended use in postmenopausal women.

Note: Specific No Observed Adverse Effect Levels (NOAELs) from repeat-dose general toxicology studies in rats and dogs are not available in the public literature.

Reproductive and Developmental Toxicology

The effects of this compound on female reproduction and embryo-fetal development have been investigated in rats and rabbits.

| Study Type | Species | Doses | Key Findings | Reference |

| Embryo-Fetal Development | Rat | 1, 10, 100 mg/kg/day (oral, GD 6-17) | Dose-related decreases in maternal weight gain. Increased post-implantation loss at ≥10 mg/kg. Teratogenic effects at ≥10 mg/kg (e.g., imperforate anus, skeletal abnormalities). | |

| Rabbit | 0.1, 1, 3 mg/kg/day (oral, GD 6-18) | Increased resorptions and post-implantation loss at ≥1 mg/kg. |

These findings are consistent with the known effects of SERMs on reproductive function and fetal development.

Genotoxicity and Carcinogenicity

Standard genotoxicity and carcinogenicity studies are required for regulatory submission. While specific study reports for this compound are not publicly detailed, the overall preclinical safety assessment did not raise significant concerns for its intended clinical use.

Experimental Protocols

Estrogen Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for ERα and ERβ.

Methodology:

-

Receptor Source: Purified recombinant human ERα or ERβ ligand-binding domains (LBDs).

-

Radioligand: [3H]-17β-estradiol.

-

Procedure:

-

Incubate a constant concentration of the ER LBD and [3H]-17β-estradiol with varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium on ice.

-

Bound and free radioligand are separated using a hydroxylapatite or charcoal-based method.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Ovariectomized (OVX) Rat Model of Osteoporosis

Objective: To evaluate the in vivo efficacy of this compound in preventing estrogen-deficiency-induced bone loss.

Methodology:

-

Animals: Adult female Sprague-Dawley rats.

-

Procedure:

-

Animals undergo bilateral ovariectomy or sham surgery.

-

Following a recovery period to allow for bone loss to initiate, animals are treated orally with vehicle or this compound at various doses for a specified duration (e.g., 12-52 weeks).

-

Bone mineral density (BMD) is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

At necropsy, femurs and lumbar vertebrae are collected for micro-computed tomography (µCT) analysis to assess bone microarchitecture and for biomechanical testing to determine bone strength.

-

Bone turnover markers may also be measured in serum or urine.

-

MCF-7 Xenograft Model of Breast Cancer

Objective: To assess the in vivo anti-tumor activity of this compound.

Methodology:

-

Cell Line: Estrogen-dependent human breast cancer cells (MCF-7), which may be engineered to express wild-type or mutant ERα and a reporter gene (e.g., luciferase).

-

Animals: Immunocompromised female mice (e.g., NSG mice).

-

Procedure:

-

MCF-7 cells are implanted into the mammary fat pad or intraductally.

-

Tumor growth is monitored by caliper measurements or bioluminescence imaging.

-

Once tumors are established, animals are randomized to receive vehicle, this compound, or a comparator drug (e.g., fulvestrant) via oral gavage or subcutaneous injection.

-

Treatment continues for a defined period (e.g., 70 days), and tumor volume and animal body weight are monitored regularly.

-

At the end of the study, tumors are excised and weighed, and may be analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis. Metastasis to distant organs can also be assessed.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's Mechanism of Action via the Estrogen Receptor.

Caption: Experimental Workflow for the Ovariectomized (OVX) Rat Model.

Caption: Experimental Workflow for the MCF-7 Xenograft Model.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective estrogen receptor modulator with a distinct pattern of tissue-specific agonist and antagonist activities. Its efficacy in established animal models of osteoporosis and breast cancer, coupled with a favorable pharmacokinetic profile, has provided a solid foundation for its clinical development. The toxicological findings are in line with the expected effects of a SERM, and a thorough understanding of these preclinical data is essential for researchers and clinicians working with this compound. Further research may continue to elucidate the nuanced molecular mechanisms underlying its tissue selectivity and explore its potential in other estrogen-related conditions.

References

An In-depth Technical Guide to the Estrogen Receptor Binding Affinity and Signaling of Lasofoxifene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of lasofoxifene for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), details the experimental protocols for determining these affinities, and elucidates the subsequent signaling pathways. This compound, a third-generation non-steroidal selective estrogen receptor modulator (SERM), demonstrates high-affinity binding to both ERα and ERβ, exhibiting tissue-specific agonist and antagonist activities.[1][2]

Quantitative Binding Affinity of this compound

The binding affinity of this compound to ERα and ERβ has been determined through competitive binding assays. The data, presented in terms of the inhibitor constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), quantify the potency of this compound's interaction with each receptor subtype.

| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| This compound | ERα | 1.08 | 1.5, 2.88 ± 0.34 | [2][3][4] |

| This compound | ERβ | 4.41 | - |

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity for estrogen receptors is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ) of this compound for ERα and ERβ.

Materials:

-

Receptor Source: Recombinant human ERα or ERβ.

-

Radioligand: [³H]-Estradiol.

-

Test Compound: this compound.

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Glass Fiber Filters: To separate bound from free radioligand.

Procedure:

-

Incubation: A constant concentration of the radioligand and the estrogen receptor are incubated with varying concentrations of the test compound, this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the larger receptor-ligand complexes, while the smaller, unbound radioligand passes through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Signaling Pathways of this compound

This compound's tissue-selective actions are a result of its differential effects on ERα and ERβ signaling in various cell types. It primarily acts as an antagonist in breast and uterine tissues and as an agonist in bone.

Antagonistic Action in Breast Cancer Cells

In breast cancer cells, this compound acts as an ERα antagonist. Upon binding to ERα in the nucleus, this compound induces a conformational change in the receptor that is distinct from the conformation induced by estrogen. This altered conformation prevents the recruitment of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), which are essential for the transcription of estrogen-responsive genes. Consequently, the expression of genes that promote cell proliferation, such as c-Myc and Cyclin D1, is repressed, leading to an anti-proliferative effect.

Agonistic Action in Bone Tissue

In bone, this compound exhibits estrogenic (agonist) activity, primarily through ERα expressed in osteoblasts. This agonistic action helps to maintain bone density and prevent osteoporosis. This compound binding to ERα in osteoblasts leads to the modulation of the RANKL/osteoprotegerin (OPG) signaling pathway. Specifically, it is thought to decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG), a decoy receptor for RANKL. This shift in the RANKL/OPG ratio inhibits the differentiation and activity of osteoclasts, the cells responsible for bone resorption. The net effect is a decrease in bone breakdown and a preservation of bone mass.

References

In Vitro Effects of Lasofoxifene on ER+ Breast Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth overview of the in vitro effects of this compound on ER+ breast cancer cell lines, with a focus on its molecular mechanism of action, impact on cell viability, and modulation of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of breast cancer therapeutics.

Introduction

Estrogen receptor-alpha (ERα), encoded by the ESR1 gene, is a key driver in the majority of breast cancers. Endocrine therapies targeting ERα are the cornerstone of treatment for ER+ breast cancer. However, the development of resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.[1][2] this compound is a SERM that has shown promise in overcoming this resistance. In vitro studies have been instrumental in elucidating its mechanism of action and preclinical efficacy.

Mechanism of Action

This compound exerts its effects by binding to the estrogen receptor and modulating its activity. Unlike the endogenous ligand estradiol, which promotes a transcriptionally active conformation of the ER, this compound induces a distinct conformational change that favors an antagonist state. This prevents the recruitment of coactivators and subsequent transcription of estrogen-responsive genes that drive cell proliferation.[3]

Notably, this compound has demonstrated efficacy against both wild-type and mutant forms of ERα, including the common Y537S and D538G mutations that confer resistance to other endocrine therapies.[3][4] X-ray crystallography studies have shown that this compound can stabilize an antagonist conformation of the Y537S mutant ERα ligand-binding domain.

Data Presentation: Quantitative In Vitro Effects

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on ER+ breast cancer cell lines.

Table 1: Anti-proliferative and Transcriptional Activity of this compound

| Cell Line | ERα Status | Assay Type | Parameter | This compound Value | Comparator(s) | Reference |

| MCF7 | WT/Y537S | Transcriptional Reporter | IC50 | 2.88 ± 0.34 nM | GDC0927: 0.95 ± 0.51 nM, Raloxifene: 2.16 ± 0.67 nM | |

| MCF7 | WT/D538G | Transcriptional Reporter | IC50 | Not Reported | RU39411: 0.26 ± 0.53 nM, Fulvestrant: 0.57 ± 0.69 nM | |

| T47D | WT | ERα Protein Level (In-cell Western) | Relative Fluorescence | Neutral (Slightly SERD-like) | 4OHT: Increased, Fulvestrant: Decreased | |

| T47D | Y537S | ERα Protein Level (In-cell Western) | Relative Fluorescence | 1.48 ± 0.22 (at 5 µM) | 4OHT: Increased, Fulvestrant: Decreased |

Table 2: Binding Affinity of this compound for ERα Ligand-Binding Domain

| ERα Status | Parameter | This compound Value (Ki) | Comparator(s) | Reference |

| WT | Binding Affinity | 0.21 ± 0.06 nM | E2 (Kd): 0.22 ± 0.11 nM, 4-OHT: 0.12 ± 0.003 nM, Fulvestrant: 0.13 ± 0.03 nM | |

| Y537S | Binding Affinity | 2.34 ± 0.60 nM | 4-OHT: 2.64 ± 0.40 nM, Fulvestrant: 3.68 ± 0.77 nM | |

| D538G | Binding Affinity | 2.19 ± 0.24 nM | 4-OHT: 2.29 ± 0.80 nM, Fulvestrant: 5.06 ± 1.16 nM |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the effects of this compound.

Cell Viability and Proliferation Assays

4.1.1 Sulforhodamine B (SRB) Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed ER+ breast cancer cells (e.g., MCF7, T47D) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound or control compounds for 72-96 hours.

-

Fixation: Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and dissolve the bound dye in 200 µL of 10 mM Tris base solution.

-

Absorbance Reading: Measure the optical density at 510 nm using a microplate reader. The absorbance is directly proportional to the cell number.

Apoptosis Assays

4.2.1 Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Culture ER+ breast cancer cells with this compound or control compounds for the desired time period.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Gene Expression Analysis

4.3.1 Quantitative Real-Time PCR (qPCR)

This technique is used to measure the mRNA levels of specific ERα target genes.

-

RNA Isolation: Treat cells with this compound for the desired time, then isolate total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Perform qPCR using gene-specific primers for ERα target genes (e.g., GREB1, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation status.

-

Protein Extraction: Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., ERα, p-Akt, Akt, Bcl-2, Bax) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

This compound primarily targets the ERα signaling pathway. Its binding to ERα prevents the conformational changes necessary for the recruitment of coactivators and the initiation of transcription of estrogen-responsive genes, which are critical for cell proliferation and survival.

Figure 1: this compound's mechanism of action on the ERα signaling pathway.

Furthermore, endocrine resistance can involve crosstalk with other signaling pathways, such as the PI3K/Akt pathway. While direct quantitative data on this compound's effect on this pathway is limited, it is a critical area of investigation.

Figure 2: Potential crosstalk between ERα and PI3K/Akt signaling pathways.

Conclusion

In vitro studies have established this compound as a potent antagonist of both wild-type and mutant ERα in breast cancer cell lines. It effectively inhibits the transcriptional activity of ERα, leading to a reduction in cell proliferation. The data summarized in this guide highlight its potential as a valuable therapeutic agent for ER+ breast cancer, particularly in the context of endocrine resistance. Further in vitro research is warranted to fully elucidate its effects on apoptosis, the expression of specific target genes, and its interplay with other critical signaling pathways. This will provide a more comprehensive understanding of its anti-cancer activity and inform its clinical development.

References

- 1. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]

- 2. Stereospecific this compound derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Profile of Lasofoxifene: An In-Depth Guide to its Pharmacodynamics and Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated a distinct profile of tissue-specific estrogen receptor (ER) agonist and antagonist activity in preclinical animal models.[1][2] Developed for the prevention and treatment of osteoporosis and vaginal atrophy in post-menopausal women, its therapeutic potential has been extensively evaluated in a variety of animal models, including rats, mice, and non-human primates.[3][4] This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound in these models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Pharmacodynamics

This compound exhibits a characteristic SERM profile, acting as an estrogen agonist in bone and on cholesterol metabolism, while functioning as an antagonist in breast and uterine tissue.[1] This tissue-specific activity is central to its therapeutic appeal, offering the potential for bone protection and cardiovascular benefits without the increased risk of uterine or breast cancer associated with estrogen replacement therapy.

Effects on Bone

In numerous studies utilizing the ovariectomized (OVX) rat model of postmenopausal osteoporosis, this compound has consistently demonstrated its efficacy in preventing bone loss. Long-term treatment in OVX rats has been shown to preserve bone mass and strength. In orchidectomized (ORX) male rats, another model for age-related bone loss, this compound also prevented bone loss by inhibiting bone turnover. Studies in surgically postmenopausal cynomolgus monkeys further confirmed these bone-protective effects, showing that this compound prevented ovariectomy-induced increases in bone turnover and loss of bone mineral density.

Table 1: Summary of this compound's Pharmacodynamic Effects on Bone in Animal Models

| Animal Model | Dose | Duration | Key Findings | Reference(s) |

| Ovariectomized (OVX) Sprague-Dawley Rats | 60, 150, or 300 µg/kg/day (oral) | 52 weeks | Significantly prevented OVX-induced loss in trabecular content and density. Ultimate strength, energy, and toughness of the fourth lumbar vertebral body were significantly higher compared to OVX controls. | |

| Orchidectomized (ORX) Sprague-Dawley Male Rats | 1, 10, or 100 µg/kg/day (oral) | 60 days | At 10 and 100 µg/kg/day, significantly higher distal femoral bone mineral density (DFBMD) and trabecular bone volume (TBV) compared to ORX controls. | |

| Ovariectomized (OVX) Rats | 10-1,000 µg/kg/day (oral) | Not Specified | Dose-dependently prevented bone loss. | |

| Surgically Postmenopausal Cynomolgus Monkeys | 1.0 and 5.0 mg/kg (oral) | 24 months | Prevented ovariectomy-induced increases in serum alkaline phosphatase and CrossLaps, and resulted in increased vertebral bone mineral density. |

Effects on Uterine and Breast Tissue

A critical aspect of the safety profile of a SERM is its effect on estrogen-sensitive reproductive tissues. In preclinical studies, this compound has shown a favorable profile in this regard. In both immature and aged female rats, as well as in long-term studies with OVX rats, this compound did not cause significant uterine hypertrophy. While a slight, statistically significant increase in uterine weight was observed in OVX rats treated with this compound compared to controls, it was substantially less than that seen with estrogen.

In breast cancer models, this compound has demonstrated potent anti-tumor activity. In mouse xenograft models using MCF-7 human breast cancer cells, this compound effectively inhibited tumor growth. Notably, its efficacy extends to models of endocrine-resistant breast cancer, including those with activating mutations in the estrogen receptor alpha (ERα) gene (ESR1), such as Y537S and D538G. In these models, this compound was found to be more effective than fulvestrant at inhibiting primary tumor growth and metastasis.

Table 2: Summary of this compound's Pharmacodynamic Effects on Uterine and Breast Tissue in Animal Models

| Animal Model | Dose | Duration | Key Findings | Reference(s) |

| Ovariectomized (OVX) Sprague-Dawley Rats | 60, 150, or 300 µg/kg/day (oral) | 52 weeks | Uterine weight was slightly but significantly higher than OVX controls, but much less than sham controls. No abnormal uterine histology. | |

| Immature (3-week-old) and Aged (17-month-old) Intact Female Rats | 0.1-100 µg/kg/day (oral) | Not Specified | No uterine hypertrophic effects observed. | |

| NSG Mice with MCF-7 WT, Y537S, or D538G Xenografts | 1, 5, and 10 mg/kg (SQ, 5 days/week) | 70 days | Significantly inhibited tumor growth in all models. More effective than fulvestrant in Y537S and D538G mutant models. Significantly inhibited lung and liver metastasis. | |

| NSG Mice with Letrozole-Resistant MCF7 LTLT Xenografts | Not Specified | Not Specified | Alone or combined with palbociclib, significantly reduced primary tumor growth versus vehicle. |

Effects on Cholesterol

In animal models, this compound has demonstrated beneficial effects on lipid profiles, mirroring the effects of estrogen. In both orchidectomized and intact aged male rats, this compound treatment led to a significant decrease in total serum cholesterol.

Pharmacokinetics

A key advantage of this compound over earlier generation SERMs is its improved oral bioavailability, which is attributed to its increased resistance to intestinal wall glucuronidation.

Table 3: Summary of this compound's Pharmacokinetic Parameters in Animal Models and Humans

| Species | Dose | Route | Bioavailability | Cmax | Tmax | Half-life | Reference(s) |

| Rat | Not Specified | Oral | 62% | Not Specified | Not Specified | ~3 hours (radioactivity) | |

| Monkey | Not Specified | Oral | Not Specified | Not Specified | Not Specified | Not Specified | |

| Postmenopausal Women | 0.01 - 1.0 mg/day (oral) | Oral | Not Specified | 0.09 - 6.43 ng/mL | ~6.0 - 7.3 hours | ~165 hours |

Disposition studies in rats and monkeys following a single oral dose of radiolabeled this compound showed that the major route of excretion was through the feces, likely reflecting biliary excretion. The drug was extensively metabolized in both species, with this compound and its glucuronide conjugate being the major circulating drug-related entities. Whole-body autoradioluminography in rats indicated rapid and wide distribution of the drug and its metabolites.

Experimental Protocols

Ovariectomized (OVX) Rat Model for Osteoporosis

-

Animal Model: Sprague-Dawley female rats, approximately 3.5 months of age.

-

Surgical Procedure: Bilateral ovariectomy is performed under anesthesia. A sham group undergoes a similar surgical procedure without the removal of the ovaries.

-

Treatment: Following a recovery period, animals are randomly assigned to treatment groups. This compound is typically administered orally via gavage, with doses ranging from 60 to 300 µg/kg/day. A vehicle control group receives the vehicle solution.

-

Duration: Studies can be short-term (e.g., 4 weeks) or long-term (e.g., 52 weeks).

-

Endpoint Analysis:

-

Bone Mineral Density (BMD): Measured by peripheral quantitative computerized tomography (pQCT) of the proximal tibial metaphysis or dual-energy X-ray absorptiometry (DXA).

-

Biomechanical Strength: The ultimate strength, energy, and toughness of lumbar vertebrae are determined by compression tests.

-

Bone Histomorphometry: Analysis of trabecular bone of the proximal tibia and lumbar vertebrae to assess bone resorption and formation.

-

Biochemical Markers: Urinary deoxypyridinoline/creatinine ratio is measured as a marker of bone resorption.

-

Uterine Weight: Uteri are excised and weighed at the end of the study.

-

MCF-7 Xenograft Mouse Model for Breast Cancer

-

Cell Line: MCF-7 human breast adenocarcinoma cells, which are estrogen receptor-positive. Cell variants expressing specific ESR1 mutations (e.g., Y537S, D538G) can also be used.

-

Animal Model: Immunocompromised mice, such as NSG (NOD scid gamma) mice.

-

Tumor Implantation:

-

Subcutaneous: MCF-7 cells are injected subcutaneously into the flank of the mice.

-

Mammary Intraductal (MIND): To better mimic the natural tumor microenvironment, cells can be injected into the mammary ducts via the nipple.

-

-

Treatment: Once tumors are established, mice are randomized to treatment groups. This compound is typically administered subcutaneously at doses ranging from 1 to 10 mg/kg, 5 days a week. A vehicle control group and a comparator group (e.g., fulvestrant) are included.

-

Monitoring:

-

Tumor Growth: Tumor volume is monitored regularly using calipers or in vivo imaging systems (e.g., Xenogen IVIS) if cells are labeled with a luciferase reporter.

-

Metastasis: In vivo imaging can be used to track the spread of cancer cells to distant organs like the lungs and liver.

-

-

Endpoint Analysis:

-

Tumor Weight: At the end of the study, tumors are excised and weighed.

-

Histological Analysis: Tumors and other organs are collected for histological examination.

-

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

This compound's tissue-specific effects are mediated through its differential interaction with estrogen receptors (ERα and ERβ) in various target cells. In bone, it acts as an agonist, promoting the expression of genes that favor bone formation and inhibit bone resorption. In breast and uterine tissue, it acts as an antagonist, blocking the binding of endogenous estrogen and preventing the transcription of genes that drive cell proliferation.

Caption: Estrogen Receptor Signaling Pathway of this compound.

Experimental Workflow for Preclinical Evaluation in an OVX Rat Model

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in an ovariectomized rat model of osteoporosis.

Caption: OVX Rat Model Experimental Workflow.

Conclusion

Preclinical studies in various animal models have robustly characterized the pharmacodynamic and pharmacokinetic profile of this compound. Its potent estrogenic agonist activity on bone, coupled with its antagonist effects on breast and uterine tissues, underscores its potential as a safe and effective agent for the management of postmenopausal conditions. The favorable pharmacokinetic profile, particularly its enhanced oral bioavailability, represents a significant advancement over earlier generation SERMs. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working in the field of endocrinology and oncology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C28H31NO2 | CID 216416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound for the prevention and treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, from the preclinical drug discovery to the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Lasofoxifene: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene is a third-generation, nonsteroidal selective estrogen receptor modulator (SERM) characterized by its high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Initially developed for the prevention and treatment of postmenopausal osteoporosis, its therapeutic potential has expanded to include the treatment of vulvovaginal atrophy and, more recently, as a promising agent for estrogen receptor-positive (ER+) metastatic breast cancer, particularly in cases with ESR1 mutations. This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical, and clinical development of this compound, detailing its mechanism of action, pharmacokinetic profile, and key experimental data.

Discovery and Synthesis

This compound, initially identified as CP-336,156, emerged from a research collaboration between Pfizer and Ligand Pharmaceuticals.[1] The development of this compound was driven by the need for a SERM with an improved efficacy and bioavailability profile compared to its predecessors, such as tamoxifen and raloxifene.[2] A key structural feature of this compound, a naphthalene derivative, is its increased resistance to intestinal glucuronidation, which contributes to its enhanced oral bioavailability.[2]

Chemical Synthesis

The synthesis of this compound has been approached through various routes. One notable method involves a Lewis acid-mediated three-component coupling reaction.[3] This approach allows for the efficient construction of the core structure of this compound.

Experimental Protocol: Synthesis of this compound

A detailed, multi-step synthesis is employed to produce this compound. A representative synthetic scheme is as follows:

-

Three-Component Coupling: A Lewis acid, such as hafnium tetrachloride (HfCl₄), mediates a one-pot coupling reaction between 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole to yield a 3,4,4-triaryl-1-butene intermediate.[3]

-

Cyclization and Elimination: The intermediate undergoes iodocarbocyclization, followed by the elimination of hydrogen iodide to form a dihydronaphthalene ring system.

-

Isomerization: A subsequent double-bond migration affords a common synthetic intermediate for this compound.

-

Functional Group Manipulation: The synthesis proceeds through several steps involving the introduction of the pyrrolidin-1-ylethoxy side chain via alkylation of a phenolic hydroxyl group.

-

Demethylation: The final step typically involves the demethylation of a methoxy group to yield the phenolic hydroxyl group of this compound. This can be achieved using reagents such as boron tribromide (BBr₃) in a solvent like dichloromethane (CH₂Cl₂).

-

Purification: The final product is purified using techniques such as chromatography to yield this compound.

Preclinical Development

Preclinical studies were instrumental in characterizing the pharmacological profile of this compound and establishing its potential as a therapeutic agent. These studies were conducted in various in vitro and in vivo models.

In Vitro Studies

Binding Affinity to Estrogen Receptors: this compound demonstrates high binding affinity for both ERα and ERβ. Its half-inhibition concentration is comparable to that of estradiol and is significantly more potent than that of raloxifene and tamoxifen.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to its receptor.

-

Receptor Source: Uterine cytosol from ovariectomized rats is prepared as a source of estrogen receptors.

-

Radioligand: A tritiated form of 17β-estradiol ([³H]E₂) is used as the radioligand.

-

Assay Procedure:

-

A fixed amount of the receptor preparation is incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Detection: The receptor-bound radioligand is separated from the free radioligand, typically by filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the binding affinity (Ki).

| Compound | Receptor | Binding Affinity (Ki, nM) |

| This compound | ERα | 0.21 ± 0.06 |

| 4-Hydroxytamoxifen (4-OHT) | ERα | 0.12 ± 0.003 |

| Fulvestrant | ERα | 0.13 ± 0.03 |

| 17β-Estradiol (E₂) | ERα | 0.22 ± 0.11 (Kd) |

Table 1: Comparative Binding Affinities for Wild-Type Estrogen Receptor Alpha (ERα).

In Vivo Studies

Preclinical studies in animal models, primarily ovariectomized (OVX) rats, demonstrated the tissue-selective effects of this compound.

-

Bone: this compound was shown to prevent bone loss and inhibit bone turnover in OVX rats, indicating its estrogenic (agonist) effect on bone.

-

Uterus: Unlike estrogen, this compound did not stimulate uterine hypertrophy in immature and aged female rats, demonstrating its anti-estrogenic (antagonist) effect in the uterus.

-

Breast Cancer Models: In preclinical models of breast cancer, this compound inhibited the formation of breast tumors.

-

Cholesterol: this compound was also found to reduce serum cholesterol levels in animal models.

Clinical Development

The clinical development of this compound has encompassed multiple Phase II and Phase III trials, primarily focusing on its efficacy and safety in postmenopausal women for osteoporosis, vaginal atrophy, and more recently, breast cancer.

Osteoporosis

Two pivotal Phase III trials, the Postmenopausal Evaluation and Risk-Reduction with this compound (PEARL) trial and the Osteoporosis Prevention and Lipid-Lowering (OPAL) study, have been central to evaluating this compound for osteoporosis.

Experimental Protocol: Assessment of Bone Mineral Density (BMD)

Dual-energy X-ray absorptiometry (DXA) is the standard method for measuring BMD in clinical trials.

-

Procedure: A DXA scanner emits two X-ray beams with different energy levels. The amount of each X-ray beam that passes through the bone is measured.

-

Measurement Sites: BMD is typically measured at the lumbar spine and the hip.

-

Data Reporting: The results are reported as grams of mineral per square centimeter (g/cm²) and as a T-score, which compares the patient's BMD to that of a healthy young adult.

Experimental Protocol: Measurement of Bone Turnover Markers

Serum and urine samples are collected from study participants to measure biochemical markers of bone formation and resorption.

-

Bone Formation Markers:

-

Procollagen type I N-terminal propeptide (PINP): Measured in serum using immunoassays.

-

Bone-specific alkaline phosphatase (BSAP): Measured in serum using immunoassays.

-

-

Bone Resorption Markers:

-

C-terminal telopeptide of type I collagen (CTX): Measured in serum using immunoassays.

-

N-terminal telopeptide of type I collagen (NTX): Measured in urine using immunoassays.

-

| Trial | Treatment Group | Change in Lumbar Spine BMD | Change in Total Hip BMD |

| OPAL | This compound 0.25 mg/day | +2.3% | Not Reported |

| This compound 0.5 mg/day | +2.3% | Not Reported | |

| Placebo | -0.7% | Not Reported | |

| PEARL (3 years) | This compound 0.25 mg/day | +3.3% | Not Reported |

| This compound 0.5 mg/day | +3.3% | Not Reported | |

| Placebo | Not Reported | Not Reported |

Table 2: Changes in Bone Mineral Density (BMD) in Key Clinical Trials.

| Trial | Treatment Group (Dose) | Reduction in Vertebral Fractures | Reduction in Non-vertebral Fractures |

| PEARL (3 years) | This compound 0.25 mg/day | 31% | Not significant |

| This compound 0.5 mg/day | 42% | 22% |

Table 3: Fracture Risk Reduction in the PEARL Trial.

Vaginal Atrophy

Clinical trials have also demonstrated the efficacy of this compound in treating the symptoms of vulvovaginal atrophy in postmenopausal women.

Experimental Protocol: Assessment of Vaginal Atrophy

The assessment of vaginal atrophy in clinical trials typically involves a combination of subjective and objective measures.

-

Subjective Assessment: Patient-reported outcomes are used to assess the severity of symptoms such as vaginal dryness, itching, and dyspareunia (painful intercourse). The "most bothersome symptom" (MBS) approach is often used.

-

Objective Assessment:

-

Vaginal pH: Measured using a pH indicator strip. A lower pH is indicative of a healthier vaginal environment.

-

Vaginal Maturation Index (VMI): A sample of vaginal cells is collected and examined microscopically to determine the proportions of parabasal, intermediate, and superficial cells. An increase in superficial cells and a decrease in parabasal cells indicate an improvement in vaginal epithelial health.

-

| Study | Treatment Group (Dose) | Change in Most Bothersome Symptom (LSMD vs. Placebo) | Change in Vaginal pH (LSMD vs. Placebo) | Change in Superficial Cells (%) | Change in Parabasal Cells (%) |

| Phase 3 Trial 1 | This compound 0.25 mg/day | -0.4 | -0.65 | +5.2 | -39.9 |

| This compound 0.5 mg/day | -0.5 | -0.58 | +5.4 | -34.9 | |

| Phase 3 Trial 2 | This compound 0.25 mg/day | -0.4 | -0.57 | +3.5 | -34.1 |

| This compound 0.5 mg/day | -0.5 | -0.67 | +2.2 | -33.5 |

Table 4: Efficacy of this compound in Treating Vaginal Atrophy (LSMD: Least Squares Mean Difference).

Breast Cancer

A significant finding from the PEARL trial was the reduction in the risk of ER+ breast cancer in women taking this compound. This has led to further investigation of this compound as a treatment for ER+ metastatic breast cancer, particularly in patients with acquired ESR1 mutations, which can confer resistance to other endocrine therapies.

| Trial | Treatment Group (Dose) | Reduction in ER+ Breast Cancer Risk |

| PEARL (5 years) | This compound 0.5 mg/day | 83% |

Table 5: Estrogen Receptor-Positive (ER+) Breast Cancer Risk Reduction in the PEARL Trial.

Mechanism of Action

This compound is a SERM, meaning it exhibits tissue-selective estrogenic and anti-estrogenic effects. It binds to both ERα and ERβ, and the subsequent conformational change in the receptor determines whether it acts as an agonist or an antagonist in a particular tissue. This is dependent on the recruitment of co-activator or co-repressor proteins to the estrogen receptor complex.

-

Bone: In bone tissue, this compound acts as an estrogen agonist, mimicking the bone-protective effects of estrogen by reducing the activity of osteoclasts (cells that break down bone).

-

Uterus and Breast: In the uterus and breast, this compound acts as an estrogen antagonist, blocking the proliferative effects of estrogen in these tissues.

-

Vagina: In the vaginal epithelium, this compound has an estrogenic effect, leading to improved tissue health and a reduction in the symptoms of atrophy.

Caption: Estrogen Receptor Signaling Pathway Modulation by this compound.

Pharmacokinetics and Metabolism

This compound exhibits a favorable pharmacokinetic profile, which contributes to its clinical efficacy.

-

Absorption: this compound is absorbed orally, with time to maximum plasma concentration (Tmax) typically exceeding 6 hours.

-

Bioavailability: It has a higher oral bioavailability compared to other SERMs due to its resistance to intestinal glucuronidation.

-

Distribution: this compound is highly bound to plasma proteins (>99%).

-

Metabolism: The primary clearance mechanisms for this compound are direct conjugation (glucuronidation and sulfation) and Phase I oxidation, primarily mediated by CYP3A and CYP2D6 enzymes.

-

Elimination: The majority of the administered dose is excreted in the feces. The elimination half-life is approximately 6 days.

| Parameter | Value |

| Time to Max. Concentration (Tmax) | > 6 hours |

| Protein Binding | > 99% |

| Elimination Half-life | ~6 days |

| Primary Metabolism | CYP3A, CYP2D6, Glucuronidation, Sulfation |

| Primary Excretion Route | Feces |

Table 6: Pharmacokinetic Properties of this compound.

References

The Efficacy of Lasofoxifene in Overcoming ESR1 Gene Mutations in ER+/HER2- Metastatic Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acquired mutations in the estrogen receptor 1 (ESR1) gene are a significant clinical challenge in the management of estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer, conferring resistance to standard endocrine therapies. Lasofoxifene, a novel, third-generation selective estrogen receptor modulator (SERM), has emerged as a promising therapeutic agent that demonstrates robust anti-tumor activity in the presence of these mutations. This technical guide provides an in-depth review of the preclinical and clinical evidence supporting the use of this compound for ESR1-mutated breast cancer. We detail the experimental protocols from key studies, present quantitative data in a structured format, and provide visualizations of the relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Challenge of ESR1 Mutations

Endocrine therapy is the cornerstone of treatment for ER+ breast cancer. However, the development of resistance is common in the metastatic setting. A primary mechanism of acquired resistance is the emergence of missense mutations in the ligand-binding domain (LBD) of the ESR1 gene, which encodes for the estrogen receptor alpha (ERα). These mutations, most commonly occurring at codons Y537 and D538, lead to ligand-independent constitutive activation of the ERα, driving tumor growth even in the absence of estrogen.[1] This renders aromatase inhibitors (AIs) ineffective and diminishes the efficacy of other endocrine agents like tamoxifen and fulvestrant.[1][2]

This compound is a potent, orally bioavailable SERM that has demonstrated a unique ability to antagonize the constitutively active mutant ERα.[3] Unlike earlier generation SERMs, this compound effectively stabilizes the receptor in an antagonist conformation, even in the presence of activating mutations, thereby inhibiting downstream signaling and tumor proliferation.[4]

Mechanism of Action of this compound on ESR1 Mutant ERα

ESR1 mutations induce a conformational change in the ERα LBD, mimicking the estrogen-bound state and favoring an agonist conformation. This leads to the constitutive recruitment of coactivators and the transcription of estrogen-responsive genes that drive cell proliferation.

This compound binds to both wild-type and mutant ERα with high affinity. Upon binding to the ESR1-mutant ERα, this compound induces a distinct conformational change that promotes an antagonist state. This is achieved by repositioning Helix 12, a critical component of the LBD, to block the coactivator binding site. By stabilizing this antagonist conformation, this compound effectively silences the transcriptional activity of the mutant receptor, leading to the inhibition of tumor growth.

Preclinical Evidence

A robust body of preclinical work has established the rationale for the clinical development of this compound in ESR1-mutated breast cancer. These studies have utilized both in vitro cell-based assays and in vivo xenograft models.

In Vitro Studies

In vitro studies have been crucial in elucidating the molecular effects of this compound on ESR1 mutant cell lines.

Key In Vitro Assays:

-

Cell Proliferation Assays: To assess the anti-proliferative effects of this compound, ER+ breast cancer cell lines (e.g., MCF-7) engineered to express wild-type or ESR1 mutant (Y537S, D538G) ERα are used. Cells are treated with varying concentrations of this compound, fulvestrant, or vehicle control, and cell viability is measured over time using assays such as MTT or CellTiter-Glo.

-

ERα Cellular Accumulation and Lifetime Assays: These assays quantify the effect of this compound on the stability of the ERα protein. T47D breast cancer cells engineered with a doxycycline-inducible Halo-tagged ERα (wild-type or mutant) can be used. Following treatment with this compound or other antiestrogens, the cellular levels of ERα are measured, often revealing that unlike selective estrogen receptor degraders (SERDs), this compound does not necessarily lead to significant degradation of the receptor but rather modulates its activity.

-

Transcriptional Antagonism Assays: Luciferase reporter assays are employed to measure the ability of this compound to inhibit the transcriptional activity of mutant ERα. Cells are co-transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid and an expression vector for either wild-type or mutant ERα. A reduction in luciferase activity upon this compound treatment indicates transcriptional antagonism.

-

Bioluminescence Resonance Energy Transfer (BRET) for SUMOylation: This assay can be used to study post-translational modifications of ERα, such as SUMOylation, which can be affected by ligand binding and influence receptor activity.

In Vivo Xenograft Models

In vivo studies using animal models have provided critical evidence of this compound's anti-tumor efficacy.

Experimental Protocol for Xenograft Studies:

-

Cell Line Implantation: Luciferase-GFP tagged MCF-7 cells expressing either wild-type or ESR1 mutant (Y537S or D538G) ERα are injected into the mammary ducts of immunocompromised mice (e.g., NSG mice).

-

Treatment: Once tumors are established, mice are randomized to receive treatment with vehicle, this compound, fulvestrant, or a combination with a CDK4/6 inhibitor like palbociclib or abemaciclib.

-

Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging. Metastasis to distant organs can also be tracked.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Histological analysis and immunohistochemistry (e.g., for Ki67 to assess proliferation) are performed.

Key Findings from Preclinical Studies:

-

This compound as a monotherapy was more effective than fulvestrant at inhibiting primary tumor growth and reducing metastases in xenograft models of ESR1-mutated breast cancer.

-

The combination of this compound with a CDK4/6 inhibitor (palbociclib or abemaciclib) resulted in greater tumor suppression and prevention of metastasis compared to fulvestrant plus a CDK4/6 inhibitor.

Clinical Evidence: The ELAINE Trials

The clinical development of this compound for ESR1-mutated breast cancer has been primarily driven by the ELAINE series of clinical trials.

ELAINE 1: this compound Monotherapy vs. Fulvestrant

The ELAINE 1 trial (NCT03781063) was a Phase 2, open-label, randomized study comparing the efficacy and safety of oral this compound (5 mg daily) versus intramuscular fulvestrant (500 mg monthly) in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an acquired ESR1 mutation who had progressed on an AI plus a CDK4/6 inhibitor.

Table 1: Key Efficacy Outcomes from the ELAINE 1 Trial

| Endpoint | This compound (n=52) | Fulvestrant (n=51) | P-value |

| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months | 0.138 |

| Objective Response Rate (ORR) | 13.2% | 2.9% | 0.124 |

| Clinical Benefit Rate (CBR) at 24 weeks | 36.5% | 21.6% | 0.12 |

| Reduction in ESR1 Mutant Allele Fraction (MAF) in ctDNA | 82.9% of patients | 61.5% of patients | N/A |

Data sourced from Goetz et al., 2023.

While the primary endpoint of PFS did not reach statistical significance, all efficacy endpoints numerically favored this compound. Importantly, this compound demonstrated a greater ability to reduce the ESR1 mutant allele fraction in circulating tumor DNA (ctDNA), indicating strong target engagement.

ELAINE 2: this compound in Combination with Abemaciclib

The ELAINE 2 trial (NCT04432454) was a Phase 2, single-arm, open-label study evaluating the safety and efficacy of this compound (5 mg daily) in combination with the CDK4/6 inhibitor abemaciclib (150 mg twice daily) in women with locally advanced or metastatic ER+/HER2- breast cancer with an ESR1 mutation who had progressed on prior therapies, including a CDK4/6 inhibitor.

Table 2: Key Efficacy Outcomes from the ELAINE 2 Trial

| Endpoint | This compound + Abemaciclib (n=29) |

| Median Progression-Free Survival (PFS) | 13 months |

| Objective Response Rate (ORR) | 55.6% (in patients with measurable lesions) |

| Clinical Benefit Rate (CBR) at 24 weeks | 65.5% |

| Reduction in ESR1 Mutant Allele Fraction (MAF) in ctDNA | 80.8% of patients |

Data sourced from Damodaran et al., 2023.

The combination of this compound and abemaciclib demonstrated substantial anti-tumor activity in a heavily pre-treated patient population.

Experimental Protocol: ELAINE 1 and 2 Clinical Trials

Methodology for ESR1 Mutation Detection:

A critical component of the ELAINE trials was the identification of patients with ESR1 mutations. This was primarily achieved through liquid biopsy, analyzing cell-free circulating tumor DNA (ctDNA) from plasma samples. Digital PCR (dPCR) and next-generation sequencing (NGS) are common, highly sensitive methods used for this purpose.

Future Directions and Conclusion

The promising results from the ELAINE 1 and 2 trials have led to the initiation of the Phase 3 ELAINE 3 trial (NCT05696626), which will further evaluate the combination of this compound and abemaciclib against fulvestrant and abemaciclib in patients with ESR1-mutated, ER+/HER2- metastatic breast cancer who have progressed on a prior AI and CDK4/6 inhibitor.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Lasofoxifene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of Lasofoxifene, a non-steroidal selective estrogen receptor modulator (SERM), intended for in vivo research applications. Proper preparation of the dosing solution is critical for ensuring accurate and reproducible results in animal studies.

Data Presentation: Solubility of this compound

This compound is a crystalline solid that exhibits varying solubility in different solvents.[1] The following table summarizes the quantitative solubility data for this compound, which is essential for the preparation of stock and working solutions.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1][2] | Recommended as the initial solvent for preparing aqueous solutions.[1] |

| Dimethylformamide (DMF) | ~20 mg/mL[1] | An alternative organic solvent for stock solution preparation. |

| Ethanol | ~1.5 mg/mL | Can be used as a solvent for stock solutions. |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | A common vehicle for creating a final dosing solution for in vivo studies. |

| Aqueous Buffers | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended due to low solubility. |

Experimental Protocol: Dissolution of this compound for In Vivo Administration

This protocol outlines the steps for preparing a this compound solution suitable for administration to laboratory animals, such as mice, typically via oral gavage or subcutaneous injection.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.2, sterile

-

Sterile, amber-colored vials or tubes

-

Vortex mixer

-

Sonicator (optional)

-

Heating block or water bath set to 37°C (optional)

-

Sterile syringes and needles

Procedure:

Part 1: Preparation of a Concentrated Stock Solution in DMSO

-

Calculate the required amount: Determine the total amount of this compound needed for your study based on the dosing concentration and the number of animals.

-

Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 20 mg/mL). It is recommended to purge the solvent with an inert gas.

-

Ensure Complete Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Storage of Stock Solution: For short-term storage, the DMSO stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Part 2: Preparation of the Final Working Solution for In Vivo Dosing

The final working solution should be prepared fresh on the day of dosing.

-

Thaw the Stock Solution: If your DMSO stock solution was frozen, allow it to thaw completely at room temperature.

-

Dilution with Aqueous Buffer: Based on your desired final concentration (e.g., for a 1:1 DMSO:PBS solution with a solubility of approximately 0.5 mg/mL), dilute the DMSO stock solution with sterile PBS (pH 7.2). Add the PBS to the DMSO stock solution gradually while vortexing to prevent precipitation of the compound.

-